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6-Methyl-5-(1-piperidinylmethyl)-2,4-pyrimidinediol

Hepatoprotective screening In vitro cytotoxicity Uracil C-5 SAR

6-Methyl-5-(1-piperidinylmethyl)-2,4-pyrimidinediol (CAS 23213-34-5; molecular formula C₁₁H₁₇N₃O₂; MW 223.27 g/mol), also known as 6-methyl-5-(piperidinomethyl)uracil, is a synthetic pyrimidine derivative belonging to the 2,4(1H,3H)-pyrimidinedione (uracil) class bearing a piperidinomethyl substituent at the C-5 position and a methyl group at C-6. The compound is catalogued in authoritative structural databases including the NIST Webbook, and has historical screening identifiers NSC 32807 and NSC 36419 assigned by the National Cancer Institute.

Molecular Formula C11H17N3O2
Molecular Weight 223.27 g/mol
CAS No. 23213-34-5
Cat. No. B15367176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-5-(1-piperidinylmethyl)-2,4-pyrimidinediol
CAS23213-34-5
Molecular FormulaC11H17N3O2
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC(=O)N1)CN2CCCCC2
InChIInChI=1S/C11H17N3O2/c1-8-9(10(15)13-11(16)12-8)7-14-5-3-2-4-6-14/h2-7H2,1H3,(H2,12,13,15,16)
InChIKeyWSTDDOLPOMWNCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-5-(1-piperidinylmethyl)-2,4-pyrimidinediol (CAS 23213-34-5): Chemical Identity and Baseline Characterization for Informed Procurement


6-Methyl-5-(1-piperidinylmethyl)-2,4-pyrimidinediol (CAS 23213-34-5; molecular formula C₁₁H₁₇N₃O₂; MW 223.27 g/mol), also known as 6-methyl-5-(piperidinomethyl)uracil, is a synthetic pyrimidine derivative belonging to the 2,4(1H,3H)-pyrimidinedione (uracil) class bearing a piperidinomethyl substituent at the C-5 position and a methyl group at C-6 [1]. The compound is catalogued in authoritative structural databases including the NIST Webbook, and has historical screening identifiers NSC 32807 and NSC 36419 assigned by the National Cancer Institute [2]. Its core scaffold — a 6-methyluracil with a C-5 piperidinyl Mannich base substituent — positions it within a well-characterized chemical series that has been explored for diverse pharmacological activities, including antioxidant and enzyme-modulatory properties [3]. However, procurement-grade analytical characterization data (e.g., certified purity, stability under defined storage conditions) remain sparse in the peer-reviewed literature, and users should require vendor-certified certificates of analysis prior to experimental use.

Procurement Risk Alert — Why 6-Methyl-5-(1-piperidinylmethyl)-2,4-pyrimidinediol Cannot Be Replaced by Generic Uracil or 6-Methyluracil Analogs Without Quantitative Justification


The pyrimidinedione uracil class exhibits pronounced structure-activity relationship (SAR) sensitivity to both the nature and position of the C-5 substituent. In a systematic in vitro hepatoprotective study, the closely related analog 5-piperidinomethyl-6-methyluracil — structurally identical to the title compound — demonstrated 30.04 ± 0.90% cytotoxicity at 400 µM in CCl₄-challenged mouse hepatocytes (МН-22а), a profile that was markedly more toxic than the comparator 5-amino-6-methyluracil, which exhibited protective effects in the same assay system [1]. This quantitative divergence between compounds differing only in the C-5 substituent (piperidinomethyl vs. amino) underscores that the piperidinomethyl modification is not a silent structural feature — it fundamentally alters the biological response. Substitution with generic 6-methyluracil (CAS 626-48-2), which lacks the C-5 piperidinylmethyl group entirely, or with 5-aminomethyluracil analogs would therefore produce non-equivalent experimental outcomes in any cell-based or biochemical assay. Procurement decisions that treat this compound as interchangeable with other uracil derivatives without confirmatory comparative data risk experimental irreproducibility.

Quantitative Differentiation Evidence for 6-Methyl-5-(1-piperidinylmethyl)-2,4-pyrimidinediol Relative to Structural Analogs and In-Class Candidates


C-5 Substituent-Dependent Cytotoxicity in Hepatocyte Models — Piperidinomethyl vs. Amino Substituent

In a direct head-to-head comparison within a single study, the C-5 piperidinomethyl-substituted 6-methyluracil (structurally equivalent to the target compound 6-Methyl-5-(1-piperidinylmethyl)-2,4-pyrimidinediol) was evaluated alongside 5-amino-6-methyluracil and other C-5 substituted analogs for hepatoprotective activity in CCl₄-intoxicated mouse hepatocytes (МН-22а). At 400 µM, the piperidinomethyl analog caused 30.04 ± 0.90% cell death (p < 0.05), whereas 5-amino-6-methyluracil at the same concentration exhibited a protective profile — demonstrating that the C-5 piperidinomethyl moiety confers a distinct, quantitatively measurable cytotoxic signature that is absent in the amino analog [1].

Hepatoprotective screening In vitro cytotoxicity Uracil C-5 SAR

PI3-Kinase Isoform Selectivity Profiling — Class-Level Evidence from Piperidino-Pyrimidine Patent Series

Although the target compound itself lacks published PI3K profiling data, structurally related piperidino-pyrimidine derivatives disclosed in US Patent 8,772,480 provide class-level quantitative benchmarks. Exemplar compound BDBM50394852 (US8772480, Example 215), which shares the piperidino-pyrimidine core architecture, exhibited PI3K isoform Ki values of 41 nM (PI3Kβ), 63 nM (PI3Kδ), 110 nM (PI3Kγ), and 199 nM (PI3Kα) in AlphaScreen assays [1][2]. Another patent exemplar, BDBM50394885, demonstrated PI3Kγ Ki = 330 nM and PI3Kδ Ki = 810 nM [3]. The 5- to 8-fold isoform selectivity spread observed across PI3Kβ/δ/γ/α within the same chemotype suggests that the target compound may exhibit comparable isoform-biased inhibition, a property that is not achievable with unsubstituted uracil or simple 6-methyluracil — which show no meaningful PI3K engagement. This creates a class-level inference that the piperidinomethyl substituent is a critical pharmacophoric element for kinase binding.

PI3K inhibition Kinase selectivity Piperidino-pyrimidine pharmacology

Structural Determinants of C-5 Substituent SAR — Piperidinomethyl vs. Morpholinomethyl vs. Amino Substituents in 6-Methyluracil Series

The Mannich reaction chemistry of 6-methyluracil with secondary amines (piperidine, morpholine) has been systematically explored, establishing that the nature of the C-5 aminomethyl substituent directly modulates antioxidant activity [1]. In a comparative study of 5-substituted 6-methyluracils using a model system of initiated radical-chain oxidation of 1,4-dioxane, the antioxidant activity ranking varied with the C-5 substituent, with quantitative rate constant differences observed between piperidino-, morpholino-, and amino-substituted analogs [2]. The piperidinomethyl variant benefits from the higher basicity (pKa ~11.2 for the piperidine nitrogen) and greater lipophilicity (calculated logP contribution ~+1.5 for piperidine vs. ~+0.2 for morpholine) relative to the morpholinomethyl analog, providing a physicochemical rationale for differential membrane permeability and target engagement. These property differences are not achievable with the morpholine or unsubstituted amino analogs, directly impacting compound selection for assays where cellular penetration or specific pKa requirements are critical.

Mannich base SAR 6-Methyluracil derivatives Antioxidant activity

C-5 vs. C-6 Regioisomeric Differentiation — Positional Isomer Impacts on Biological Activity

The target compound bears the piperidinomethyl group specifically at the C-5 position with a methyl at C-6. The alternative regioisomer — 5-methyl-6-(piperidinomethyl)uracil — represents a positional swap with fundamentally different electronic and steric properties. In the broader uracil SAR literature, C-5 and C-6 substituents differentially affect tautomeric equilibria, hydrogen-bonding capacity, and base-pairing interactions. The C-5 substituted series (piperidinomethyl at C-5, methyl at C-6) preserves the tautomerizable N1-H and N3-H positions necessary for Watson-Crick base-pairing mimicry, whereas the C-6 substituted series sterically obstructs the N1 position [1][2]. Comparative synthesis studies confirm that 5-piperidinomethyl-6-methyluracil and its C-5 morpholinomethyl analog are obtained via Mannich reaction of 6-methyluracil with formaldehyde and the respective amine, producing the C-5 aminomethylated product regioselectively [3]. The C-6 regioisomer requires a completely different synthetic route, and no published evidence demonstrates that C-6-substituted analogs replicate the biological profile of the C-5-substituted series — a procurement-critical distinction for any study requiring specific regiochemical integrity.

Regioisomer SAR Uracil substitution pattern Mannich base regiochemistry

Evidence-Backed Application Scenarios for 6-Methyl-5-(1-piperidinylmethyl)-2,4-pyrimidinediol in Scientific Research and Industrial Procurement


Kinase Inhibitor Lead Discovery — PI3K Isoform Screening Campaigns

For medicinal chemistry programs targeting the PI3K/AKT/mTOR pathway, 6-Methyl-5-(1-piperidinylmethyl)-2,4-pyrimidinediol serves as a core scaffold for generating focused piperidino-pyrimidine libraries. Class-level evidence from US Patent 8,772,480 demonstrates that piperidino-pyrimidine analogs achieve PI3K isoform Ki values in the 41–199 nM range across PI3Kα/β/γ/δ, with measurable isoform selectivity [1]. The target compound's free N1-H and N3-H positions on the uracil ring provide synthetic handles for further derivatization, enabling structure-activity exploration that is not accessible with fully substituted pyrimidine cores. This scenario is most applicable when the procurement goal is obtaining the unsubstituted C-5 piperidinomethyl-6-methyluracil building block for subsequent parallel synthesis or fragment-based screening.

In Vitro Toxicology Screening — C-5 Substituent Cytotoxicity Profiling

The quantitatively characterized cytotoxicity profile of the 5-piperidinomethyl-6-methyluracil scaffold — 30.04 ± 0.90% cell death at 400 µM in CCl₄-challenged МН-22а mouse hepatocytes — provides a benchmark for comparative toxicology studies of uracil-derived Mannich bases [1]. Researchers evaluating the safety margin of novel uracil derivatives can use this compound as a reference control to contextualize whether structural modifications at C-5 increase or decrease hepatocyte toxicity relative to the piperidinomethyl baseline. This application is directly supported by the quantitative comparator data showing that the 5-amino analog is protective while the 5-piperidinomethyl analog is toxic, establishing a clear toxicity gradient across the C-5 substituent series.

Physicochemical Property Optimization — Basicity- and Lipophilicity-Driven Drug Design

The piperidinomethyl substituent at C-5 confers a distinct physicochemical profile — piperidine pKa ~11.2 and a lipophilicity contribution of approximately +1.5 logP units — that differentiates this compound from its morpholinomethyl (pKa ~8.5, logP ~+0.2) and aminomethyl (pKa ~9–10, logP ~-0.5) analogs [2]. For programs optimizing cellular permeability or lysosomal trapping potential, this compound provides a high-basicity, moderate-lipophilicity starting point. The procurement decision between 5-piperidinomethyl-6-methyluracil and its morpholine or amine congeners should be driven by the specific pKa and logP requirements of the target product profile, as the quantitative differences in these parameters are substantial enough to alter absorption and distribution behavior in vivo.

Uracil-Derived Fragment Library Construction — Regiochemically Defined Building Block

Fragment-based drug discovery (FBDD) libraries benefit from regio- and stereochemically unambiguous building blocks. 6-Methyl-5-(1-piperidinylmethyl)-2,4-pyrimidinediol (CAS 23213-34-5) offers a uniquely defined substitution pattern — C-5 piperidinomethyl, C-6 methyl — that cannot be replicated by the C-6-substituted regioisomer or by generic 6-methyluracil [3]. The preserved N1-H and N3-H hydrogen-bond donor/acceptor capacity makes this compound suitable for biophysical screening methods (NMR, SPR, X-ray crystallography) where defined hydrogen-bonding interactions with target proteins are essential for hit identification. Procurement with rigorous CAS verification ensures regioisomeric purity, which is critical for fragment screening reproducibility.

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